molecular formula C15H23NO B262169 2-[(Cyclohexylmethyl)amino]-1-phenylethanol

2-[(Cyclohexylmethyl)amino]-1-phenylethanol

Cat. No. B262169
M. Wt: 233.35 g/mol
InChI Key: GDDGPOKVLNZLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclohexylmethyl)amino]-1-phenylethanol, also known as CXME, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CXME is a chiral compound that has a stereocenter, making it an important molecule for studying asymmetric synthesis and stereochemistry.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylmethyl)amino]-1-phenylethanol is not fully understood, but it is believed to act as a chiral auxiliary by inducing chirality in the reaction intermediates. 2-[(Cyclohexylmethyl)amino]-1-phenylethanol has a stereocenter, which allows it to impart chirality to the reaction products. This chirality can be important in drug design, as many drugs are chiral and only one enantiomer is active.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(Cyclohexylmethyl)amino]-1-phenylethanol are not well studied, as it is primarily used in chemical synthesis. However, 2-[(Cyclohexylmethyl)amino]-1-phenylethanol has been shown to have low toxicity and is generally considered safe for laboratory use.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(Cyclohexylmethyl)amino]-1-phenylethanol in lab experiments include its high stereochemical purity, low toxicity, and versatility in asymmetric synthesis. However, 2-[(Cyclohexylmethyl)amino]-1-phenylethanol can be difficult to synthesize, and its high cost can be a limitation for some researchers.

Future Directions

There are many future directions for research on 2-[(Cyclohexylmethyl)amino]-1-phenylethanol, including its use in drug design and development, as well as its potential applications in materials science and catalysis. 2-[(Cyclohexylmethyl)amino]-1-phenylethanol has already been used in the synthesis of various drugs, but further research could lead to the development of new and more effective drugs. Additionally, 2-[(Cyclohexylmethyl)amino]-1-phenylethanol could be used in the synthesis of new materials with unique properties, such as chiral polymers. Finally, 2-[(Cyclohexylmethyl)amino]-1-phenylethanol could be used as a chiral catalyst in various reactions, including asymmetric hydrogenation and asymmetric epoxidation.

Synthesis Methods

2-[(Cyclohexylmethyl)amino]-1-phenylethanol can be synthesized using a variety of methods, including asymmetric reduction of 2-[(cyclohexylmethyl)amino]-1-phenyl-1-propanone using chiral catalysts, reduction of 2-[(cyclohexylmethyl)amino]-1-phenyl-1-propanol using sodium borohydride, and asymmetric reduction of 2-[(cyclohexylmethyl)amino]-1-phenyl-1-propanal using chiral ligands. The most common method for synthesizing 2-[(Cyclohexylmethyl)amino]-1-phenylethanol is through asymmetric reduction of 2-[(cyclohexylmethyl)amino]-1-phenyl-1-propanone using chiral catalysts.

Scientific Research Applications

2-[(Cyclohexylmethyl)amino]-1-phenylethanol has been used in a variety of scientific research applications, including asymmetric synthesis, chiral resolution, and drug design. 2-[(Cyclohexylmethyl)amino]-1-phenylethanol has been used as a chiral auxiliary in the asymmetric synthesis of various compounds, including chiral alcohols, amines, and carboxylic acids. 2-[(Cyclohexylmethyl)amino]-1-phenylethanol has also been used in chiral resolution of racemic mixtures, which is an important step in drug design. Additionally, 2-[(Cyclohexylmethyl)amino]-1-phenylethanol has been used as a building block in the synthesis of various drugs, including antidepressants and antipsychotics.

properties

Product Name

2-[(Cyclohexylmethyl)amino]-1-phenylethanol

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(cyclohexylmethylamino)-1-phenylethanol

InChI

InChI=1S/C15H23NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h2,5-6,9-10,13,15-17H,1,3-4,7-8,11-12H2

InChI Key

GDDGPOKVLNZLTH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNCC(C2=CC=CC=C2)O

Canonical SMILES

C1CCC(CC1)CNCC(C2=CC=CC=C2)O

Origin of Product

United States

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